2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
Description
Significance of the Quinazolinone Scaffold in Drug Discovery
The quinazolinone scaffold is considered a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological effects. cbijournal.com This versatility has led to the development of numerous quinazolinone-containing drugs with clinical applications. The inherent structural features of the quinazolinone nucleus allow for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The broad spectrum of biological activities associated with quinazolinone derivatives is well-documented and includes:
Anticancer Activity: Many quinazolinone derivatives have shown potent antiproliferative effects against various cancer cell lines. mdpi.comnih.gov
Anti-inflammatory Effects: The scaffold has been utilized to develop compounds with significant anti-inflammatory properties. cbijournal.com
Antimicrobial Properties: Quinazolinones have been investigated for their efficacy against a range of bacterial and fungal pathogens. cbijournal.com
Antiviral Activity: Certain derivatives have demonstrated potential as antiviral agents. nih.gov
Anticonvulsant Properties: The quinazolinone structure has been a template for the synthesis of compounds with anticonvulsant activity.
Overview of Fluorinated Heterocycles in Pharmaceutical Science
The introduction of fluorine atoms into heterocyclic scaffolds is a widely employed strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence the biological profile of a molecule.
Incorporating fluorine or fluorine-containing groups like trifluoromethyl (CF3) can lead to:
Enhanced Metabolic Stability: The C-F bond is highly stable to metabolic degradation, which can increase the half-life of a drug.
Improved Bioavailability: Fluorine substitution can modulate a compound's lipophilicity, potentially improving its absorption and distribution.
Increased Binding Affinity: The strong dipole of the C-F bond can lead to favorable interactions with biological targets, enhancing binding affinity and potency.
Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for drug-target interactions.
Contextualizing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one within the Quinazolinone Class
The compound this compound is a synthetic derivative that embodies the strategic combination of the quinazolinone scaffold with fluorine chemistry. The presence of a trifluoromethyl group at the 7-position and a chloro group at the 2-position is anticipated to significantly influence its chemical reactivity and biological activity.
The trifluoromethyl group, a strong electron-withdrawing moiety, is expected to impact the electronic properties of the quinazolinone ring system. The chlorine atom at the 2-position serves as a reactive handle, making the compound a valuable intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions. This strategic functionalization makes this compound a promising building block for the development of novel therapeutic agents that leverage the established pharmacological potential of the quinazolinone scaffold, further enhanced by the favorable properties imparted by fluorine.
While specific biological data for this exact compound is not extensively published, its structural features suggest potential for exploration in various therapeutic areas where quinazolinones have shown promise. The following table outlines the key structural features and their potential implications.
| Feature | Description | Potential Implication in Drug Discovery |
| Quinazolinone Core | A bicyclic heterocyclic system. | A privileged scaffold with a wide range of biological activities. |
| 7-Trifluoromethyl Group | A potent electron-withdrawing group. | Enhances metabolic stability, lipophilicity, and binding affinity. |
| 2-Chloro Group | A reactive halogen atom. | Serves as a key synthetic handle for further molecular elaboration. |
The synthesis of related compounds, such as 2-chloromethyl-7-(trifluoromethyl)quinazolin-4(3H)-one, has been reported, starting from 4-trifluoromethyl-2-aminobenzoic acid. nih.govmdpi.com This suggests a probable synthetic route for this compound, highlighting its accessibility for further research and development.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-(trifluoromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O/c10-8-14-6-3-4(9(11,12)13)1-2-5(6)7(16)15-8/h1-3H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVPMPJEPNBNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(NC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 7 Trifluoromethyl Quinazolin 4 3h One and Its Analogues
Retrosynthetic Analysis of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnections are made within the pyrimidine (B1678525) ring of the quinazolinone core.
A logical retrosynthetic approach involves two key disconnections:
C4-N3 Bond Disconnection: This is a common disconnection for amides, leading to a 2-amino-4-(trifluoromethyl)benzoyl derivative and a synthon for the N3-C2 unit.
N1-C2 Bond Disconnection: This disconnection breaks the heterocyclic ring, simplifying the structure to an appropriately substituted anthranilic acid derivative.
Following this logic, the target molecule can be traced back to 4-(trifluoromethyl)anthranilic acid. This precursor contains the correctly substituted benzene (B151609) ring. The remaining C2-N3 unit of the quinazolinone ring can then be introduced by cyclization with a suitable reagent, such as a derivative of chloroacetic acid or chloroacetonitrile (B46850), to install the 2-chloromethyl group, which can be subsequently transformed if needed, or by using a phosgene (B1210022) equivalent to install the chloro and carbonyl functionalities directly. This approach identifies substituted anthranilic acids as crucial starting materials for the synthesis of the target quinazolinone core.
Precursor Synthesis Strategies for Quinazolinone Core with Trifluoromethyl and Chloro Substituents
The construction of the substituted quinazolinone core relies heavily on the availability and reactivity of key precursors that already contain the desired chloro and trifluoromethyl groups on the aromatic ring.
The most direct route to substituted quinazolinones involves the cyclization of corresponding anthranilic acids. For the target compound and its analogues, 2-amino-4-(trifluoromethyl)benzoic acid and 2-amino-4-chlorobenzoic acid are pivotal starting materials.
A general and improved one-step procedure involves the condensation of various o-anthranilic acids with chloroacetonitrile in methanol (B129727). mdpi.comnih.govresearchgate.net This method has been successfully applied to synthesize a range of 2-chloromethyl-4(3H)-quinazolinones. For instance, the reaction of 4-trifluoromethyl-2-aminobenzoic acid yields 2-(chloromethyl)-7-(trifluoromethyl)quinazolin-4(3H)-one. nih.gov Similarly, 7-chloro-2-aminobenzoic acid can be converted to 2-(chloromethyl)-7-chloroquinazolin-4(3H)-one. nih.gov The reaction is typically efficient, with yields depending on the substituents present on the anthranilic acid ring.
| Entry | Anthranilic Acid Derivative | Product | Yield (%) |
| 1 | 2-Aminobenzoic acid | 2-(Chloromethyl)quinazolin-4(3H)-one | 88 |
| 2 | 2-Amino-4-chlorobenzoic acid | 7-Chloro-2-(chloromethyl)quinazolin-4(3H)-one | 75 |
| 3 | 2-Amino-4-methylbenzoic acid | 7-Methyl-2-(chloromethyl)quinazolin-4(3H)-one | 85 |
| 4 | 2-Amino-4-fluorobenzoic acid | 7-Fluoro-2-(chloromethyl)quinazolin-4(3H)-one | 80 |
| 5 | 2-Amino-4-(trifluoromethyl)benzoic acid | 7-(Trifluoromethyl)-2-(chloromethyl)quinazolin-4(3H)-one | 78 |
Table 1: Synthesis of 2-chloromethyl-4(3H)-quinazolinone analogues from substituted anthranilic acids. Data sourced from mdpi.com.
An alternative and widely used strategy proceeds through a 3,1-benzoxazin-4-one intermediate. nih.govmui.ac.ir This intermediate is typically synthesized by reacting a substituted anthranilic acid with an acid anhydride (B1165640) or acid chloride. For the synthesis of trifluoromethylated quinazolinones, 2-amino-4-(trifluoromethyl)benzoic acid can be acylated with trifluoroacetic anhydride to form 2-(trifluoroacetamido)-4-(trifluoromethyl)benzoic acid, which upon cyclization (often with a dehydrating agent like acetic anhydride) yields 2,7-bis(trifluoromethyl)-3,1-benzoxazin-4-one.
These benzoxazinone (B8607429) derivatives are versatile electrophiles. The subsequent reaction with an amine leads to the formation of the quinazolinone ring. For example, reacting 6-iodo-2-(trifluoromethyl)-3,1-benzoxazin-4-one with various amines in refluxing acetic acid affords the corresponding 6-iodo-3-substituted-2-(trifluoromethyl)quinazolin-4(3H)-one derivatives. researchgate.net This method allows for the facile introduction of diversity at the N-3 position of the quinazolinone core by simply varying the amine used in the final step.
Isatoic anhydride is a common and reactive precursor for quinazolinone synthesis. orgchemres.orgnih.govmdpi.com It can undergo ring-opening upon reaction with a nucleophile, followed by cyclization to form the quinazolinone ring. A three-component reaction involving isatoic anhydride, an amine, and an aldehyde is a powerful method for generating diverse 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to quinazolin-4(3H)-ones. orgchemres.orgresearchgate.net
While less common for the direct synthesis of 2-chloro derivatives, this pathway is highly modular. To achieve the desired substitution pattern, a substituted isatoic anhydride, such as 6-(trifluoromethyl)isatoic anhydride, would be required. The C2-chloro substituent would need to be introduced via the third component or in a subsequent step.
Direct Synthesis Methods for this compound and Related Halogenated/Trifluoromethylated Quinazolinones
Modern synthetic chemistry emphasizes efficiency, often through one-pot or multicomponent reactions that minimize intermediate isolation and purification steps.
One-pot multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like quinazolinones. orgchemres.orgnih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product, incorporating substantial portions of each reactant.
A notable example is the one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones from anthranilic acids, trifluoroacetic acid (TFA), and various amines. organic-chemistry.org In this method, TFA serves as an inexpensive and readily available source for the CF3 group. The reaction is typically mediated by a coupling and dehydrating agent, such as propylphosphonic anhydride (T3P), and proceeds in a sequential cascade manner. This approach is robust, scalable, and allows for significant chemical diversification by varying both the anthranilic acid and the amine component. organic-chemistry.org For instance, using 4-chloroanthranilic acid and a suitable amine would yield a 7-chloro-2-(trifluoromethyl)quinazolin-4(3H)-one derivative.
| Entry | Anthranilic Acid | Amine | Product | Yield (%) |
| 1 | 2-Aminobenzoic acid | Benzylamine | 3-Benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 75 |
| 2 | 2-Amino-5-bromobenzoic acid | Benzylamine | 6-Bromo-3-benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 70 |
| 3 | 2-Amino-5-chlorobenzoic acid | Cyclohexylamine | 6-Chloro-3-cyclohexyl-2-(trifluoromethyl)quinazolin-4(3H)-one | 65 |
| 4 | 2-Amino-5-nitrobenzoic acid | Benzylamine | 3-Benzyl-6-nitro-2-(trifluoromethyl)quinazolin-4(3H)-one | 58 |
Table 2: Examples of one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones using the TFA/T3P methodology. Data sourced from organic-chemistry.org.
Another strategy involves the three-component reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to achieve diversely substituted quinazolin-4(3H)-ones in a one-pot domino assembly. acs.org These advanced methods highlight the move towards more efficient and atom-economical syntheses in modern organic chemistry.
Cascade Cyclization and Annulation Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. While specific examples detailing the synthesis of this compound through cascade cyclization and annulation are not extensively documented, related methodologies provide strong evidence for the potential of this strategy.
Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have emerged as a powerful tool for constructing trifluoromethylated polycyclic quinazolinones. nih.govnih.gov This approach typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then participates in a cascade reaction with an appropriately substituted quinazolinone bearing an unsaturated tether. For instance, N-alkenyl quinazolinones can undergo a trifluoromethylation-initiated cyclization to yield polycyclic structures. nih.gov Although not directly applied to the synthesis of the title compound, this methodology could potentially be adapted by starting with a pre-functionalized quinazolinone precursor containing a 7-(trifluoromethyl) group.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also pivotal in the synthesis of quinazolinone frameworks. Copper-catalyzed annulation reactions have been successfully employed in the synthesis of 4-trifluoromethyl quinolines, highlighting the utility of metal catalysis in constructing trifluoromethylated heterocyclic systems. researchgate.net Metal-free annulation strategies have also been developed for the synthesis of quinazolin-4(3H)-ones from o-aminobenzamides and various coupling partners, such as styrenes. mdpi.com These methods often proceed via an oxidative olefin bond cleavage followed by cyclization.
The following table summarizes representative cascade and annulation reactions relevant to the synthesis of trifluoromethylated quinazolinone analogues.
| Reaction Type | Key Features | Potential Applicability to Target Compound |
| Visible-Light-Induced Radical Trifluoromethylation/Cyclization | Utilizes a CF3 radical source and a photocatalyst to initiate a cascade cyclization of N-alkenyl quinazolinones. nih.govnih.gov | Could be adapted by using a this compound precursor with an N-alkenyl substituent. |
| Copper-Catalyzed Annulation | Employs a copper catalyst to facilitate the annulation of ortho-trifluoroacetyl anilines with ketone oxime acetates to form 4-trifluoromethyl quinolines. researchgate.net | Demonstrates the feasibility of copper-catalyzed C-C bond formation to introduce a trifluoromethylated ring system. |
| Metal-Free Oxidative Annulation | Involves the reaction of o-aminobenzamides with styrenes in the presence of an oxidant to yield quinazolin-4(3H)-ones. mdpi.com | A potential route to the quinazolinone core, which could then be further functionalized with the chloro and trifluoromethyl groups. |
Metal-Catalyzed (e.g., Palladium, Iron) and Metal-Free Synthetic Routes
Both metal-catalyzed and metal-free synthetic strategies have been extensively explored for the construction of the quinazolinone core.
Metal-Catalyzed Routes:
Palladium-catalyzed reactions are particularly prominent in the synthesis of 2-(trifluoromethyl)quinazolin-4(3H)-ones. A three-component carbonylative approach using trifluoroacetimidoyl chlorides, amines, and a carbon monoxide source under palladium catalysis has proven to be a highly efficient method. Iron-catalyzed cyclization reactions offer a more cost-effective and environmentally benign alternative. For instance, the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water provides a green and rapid synthesis of quinazolinone derivatives.
The table below highlights key metal-catalyzed synthetic routes.
| Catalyst | Reactants | Key Advantages |
| Palladium | Trifluoroacetimidoyl chlorides, amines, CO source | Broad substrate scope, high efficiency. |
| Iron | Substituted 2-halobenzoic acids, amidines | Green, rapid, efficient, uses an inexpensive catalyst. |
Metal-Free Routes:
Metal-free synthetic methods are gaining increasing attention due to their reduced environmental impact and cost. An efficient and selective oxidative procedure for the synthesis of quinazolinones from readily available o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. Furthermore, metal-free, iodine-catalyzed reactions have been reported for the synthesis of quinazolinones from o-aminobenzamide and alkynes or alkenes. An electrochemical approach for the synthesis of quinazolinones from o-aminobenzamide and alkenes also represents a promising metal- and catalyst-free alternative.
Continuous Flow Chemistry Applications for Quinazolinone Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and scalability. The application of continuous flow techniques has been shown to allow for faster reaction times and higher yields in the synthesis of quinazolinone derivatives. While specific applications for the synthesis of this compound are not yet widely reported, the general principles and successes in related systems suggest significant potential. For example, a continuous flow process has been utilized for the ring-opening reaction of epoxides with 2-aminobenzamide, followed by cyclization to afford acylated and alkylated quinazoline (B50416) derivatives. This demonstrates the feasibility of multi-step syntheses in a continuous manner.
Derivatization and Functionalization of this compound Scaffolds
The this compound scaffold serves as a versatile platform for further chemical modifications to generate a diverse range of analogues with potentially enhanced biological activities.
Substitutions at the N3 Position of the Quinazolinone Ring
The nitrogen atom at the N3 position of the quinazolinone ring is a common site for derivatization, allowing for the introduction of various alkyl and aryl substituents. N3-alkylation can be achieved under basic conditions using alkyl halides. The regioselectivity of this reaction is an important consideration, as alkylation can also occur at the O4 position. However, conditions can often be optimized to favor N3-alkylation.
The following table provides examples of N3-substitution reactions on related quinazolinone scaffolds.
| Reaction Type | Reagents and Conditions |
| N3-Alkylation | Alkyl halide, base (e.g., K2CO3, NaH), solvent (e.g., DMF, acetone) |
| N3-Arylation | Arylboronic acid, copper catalyst, base |
Modifications at the C2 Position (e.g., Chloromethyl to Hydroxymethyl, Thioalkylation)
The chlorine atom at the C2 position of this compound is a reactive handle that can be readily displaced by various nucleophiles, enabling a wide range of functionalizations.
Conversion of Chloromethyl to Hydroxymethyl:
While the target compound has a chloro group directly on the C2 position, a related and important transformation is the conversion of a 2-chloromethyl group to a 2-hydroxymethyl group. This can be conveniently achieved in a one-pot synthesis from the corresponding 2-chloromethyl-4(3H)-quinazolinone. This transformation highlights the reactivity of a chloro substituent at the C2 position (or an adjacent carbon) and its utility in introducing new functional groups.
Thioalkylation:
The chloro group at C2 can be substituted by sulfur nucleophiles to introduce thioether moieties. Thioalkylation can be achieved by reacting the 2-chloroquinazolinone with a thiol in the presence of a base. This reaction provides access to a variety of 2-thioalkylated quinazolinone derivatives.
Halogenation and Trifluoromethylation Strategies on the Benzene Ring
Further functionalization of the benzene ring of the this compound scaffold can be achieved through halogenation and additional trifluoromethylation reactions.
Halogenation:
Direct halogenation of the quinazolinone ring system can be challenging due to the presence of both activating and deactivating groups. However, methods for the direct bromination and chlorination of 2,3-dihydro-4(1H)-quinazolinones have been reported, which could potentially be adapted for the fully aromatic system. These reactions typically employ reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Trifluoromethylation:
Introducing an additional trifluoromethyl group onto the benzene ring can be accomplished through various trifluoromethylation strategies. Visible-light-induced radical trifluoromethylation has been successfully applied to N-alkenyl quinazolinones, leading to cyclized products with a trifluoromethyl group. While this method primarily functionalizes the N-alkenyl chain, it demonstrates the feasibility of generating CF3 radicals in the presence of the quinazolinone core. Direct C-H trifluoromethylation of the benzene ring would likely require specific directing groups to control the regioselectivity.
Green Chemistry Approaches in Quinazolinone Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. sci-hub.cat The synthesis of quinazolinones, a vital scaffold in medicinal chemistry, has been a key area for the application of these principles, focusing on reducing waste, avoiding hazardous solvents, and improving energy efficiency. sci-hub.cattandfonline.com Methodologies such as microwave irradiation, ultrasound assistance, the use of green solvents, and the development of recyclable catalysts have been prominently featured in the literature for the synthesis of the quinazolinone core. While specific green synthetic routes for this compound are not extensively detailed in the provided literature, the general applicability of these methods to its analogues provides a strong foundation for developing sustainable pathways.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. frontiersin.orgscholarsresearchlibrary.com This technique accelerates reactions by directly and efficiently heating the solvent and reactants, leading to rapid formation of the desired products. frontiersin.org
Several green protocols utilizing microwave assistance for quinazolinone synthesis have been developed:
Solvent-Free Conditions: The Niementowski reaction, a classic method for quinazolinone synthesis, has been adapted to solvent-free conditions under microwave irradiation, simplifying the work-up procedure and eliminating the need for volatile organic solvents. frontiersin.orgresearchgate.net For instance, the condensation of anthranilic acid with formamide (B127407) can be completed in minutes with high purity. frontiersin.org Similarly, using a catalytic amount of Antimony(III) chloride (SbCl₃) under solvent-free microwave conditions allows for the efficient synthesis of 2-substituted quinazolin-4(3H)-ones in good to excellent yields (65-95%). niscpr.res.in
Use of Green Solvents: When a solvent is necessary, water has been employed as an environmentally benign medium for microwave-assisted, iron-catalyzed cyclization reactions to produce quinazolinone derivatives. sci-hub.cat This approach combines the benefits of a non-toxic solvent with the speed of microwave heating. sci-hub.cat Another innovative approach uses the bio-sourced solvent pinane, which is renewable and recyclable, for the microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids. nih.gov
One-Pot Syntheses: Microwave irradiation is particularly well-suited for one-pot, multi-component reactions. Syntheses of 3-substituted-quinazolin-4(3H)-ones have been achieved by reacting anthranilic acid, amines, and an orthoester in a microwave reactor, demonstrating high efficiency. tandfonline.comresearchgate.net
| Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Anthranilic amide/acid and acylamides | SbCl₃ | Solvent-free | Several minutes | 65-95% | niscpr.res.in |
| Substituted 2-halobenzoic acids and amidines | Iron-catalyzed | Water or DMF | 30 min | Moderate to high | sci-hub.cat |
| 2-aminobenzamide and succinic anhydride | None | Pinane | Not specified | High | nih.gov |
| Anthranilic acid, amines, and orthoester | None | Not specified | 30 min | Moderate to excellent | tandfonline.comresearchgate.net |
| Isatoic anhydride, aldehyde, and urea (B33335)/thiourea | None | Solvent-free | Not specified | High | nih.gov |
Ultrasound-Assisted Synthesis (Sonochemistry)
Ultrasound irradiation offers another energy-efficient and green alternative to conventional heating. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, which can significantly accelerate chemical reactions. researchgate.netnih.gov This method often leads to higher yields, shorter reaction times, and can be performed under ambient conditions. nih.govrsc.org
Key applications in quinazolinone synthesis include:
Catalyst-Free Reactions: A facile and efficient synthesis of quinazolinones has been reported from o-aminobenzamides and aldehydes under ultrasound irradiation at room temperature. rsc.org The reaction proceeds smoothly in methanol within 15 minutes without the need for a metal catalyst, demonstrating broad substrate tolerance. rsc.org
Multi-Component Reactions: The ultrasound-assisted three-component reaction of isatoic anhydride, aldehydes, and anilines using dodecylbenzene (B1670861) sulfonic acid (DBSA) as a catalyst in water has been shown to produce quinazolinone products in good yields within 1-2 hours. frontiersin.org
Enhanced Efficiency: In the synthesis of 4-tosyl quinazoline derivatives, ultrasound irradiation was shown to reduce reaction times to 30 minutes and increase product yields. nih.gov
| Reactants | Catalyst/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| o-Aminobenzamides and aldehydes | DDQ (oxidant), catalyst-free | CH₃OH | 15 min | Moderate to excellent | rsc.org |
| Isatoic anhydride, aldehydes, and anilines | Dodecylbenzene sulfonic acid (DBSA) | Water | 1-2 h | 62-76% | frontiersin.org |
| 2-Iodoaniline and tosyl methyl isocyanide | Cu-catalyzed | THF | 30 min | Good | nih.gov |
| Anthranilamide and aromatic aldehydes | p-Sulfonic acid calix rsc.orgarene | Water | Not specified | Excellent | frontiersin.orgresearchgate.net |
Innovations in Solvents and Catalysts
A cornerstone of green chemistry is the replacement of hazardous solvents and the use of efficient, recyclable catalysts.
Green Solvents:
Water: As the most environmentally benign solvent, water has been used for the direct cyclocondensation of anthranilamide with aldehydes to yield 2,3-dihydroquinazolin-4(1H)-ones. frontiersin.orgresearchgate.net
Glycerol: This non-toxic, biodegradable, and renewable solvent has been employed for the catalyst-free synthesis of quinazolinones, facilitating easy product separation. researchgate.net
Deep Eutectic Solvents (DES): A synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives was successfully performed using a choline (B1196258) chloride:urea deep eutectic solvent, highlighting the potential of these novel green solvents. tandfonline.com
Eco-Friendly and Recyclable Catalysts:
Heteropoly Acids (HPAs): Supported HPAs, such as H₅PV₂Mo₁₀O₄₀/SiO₂, have been used as efficient and recyclable catalysts for the one-pot synthesis of 2-substituted quinazolinones from aromatic aldehydes and anthranilamide at room temperature. semanticscholar.org These catalysts are noted for their strong acidity and stability. semanticscholar.org
Magnetic Nanocatalysts: A novel magnetically recoverable palladium catalyst has been developed for the multicomponent synthesis of quinazolinones. frontiersin.org This catalyst functions in an eco-friendly PEG/water solvent system and can be easily recovered using an external magnet and reused for multiple cycles with minimal loss of activity, aligning with principles of sustainability and cost-effectiveness. frontiersin.org
Metal-Free and Catalyst-Free Systems: In some cases, the synthesis of quinazolinones can be achieved without any metal or catalyst. An efficient oxidative procedure was developed using readily available o-aminobenzamides and styrenes under neat (solvent-free) conditions. mdpi.com Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) not just as a solvent but as a methine source for intramolecular oxidative annulation. rsc.org
| Method | Catalyst/Solvent | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Neat reaction | No solvent waste, simple work-up | niscpr.res.inmdpi.com |
| Green Solvent | Glycerol | Non-toxic, biodegradable, renewable | researchgate.net |
| Green Solvent | Deep Eutectic Solvents (DES) | Low volatility, biodegradable | tandfonline.com |
| Recyclable Catalyst | H₅PV₂Mo₁₀O₄₀/SiO₂ | High efficiency, reusability, mild conditions | semanticscholar.org |
| Recyclable Catalyst | Magnetic Pd Nanocatalyst | Easy magnetic recovery, high yields, reusable | frontiersin.org |
| Photocatalysis | Curcumin-sensitized TiO₂ | Uses visible light, sustainable, cost-effective | nih.gov |
These green chemistry approaches provide a roadmap for the sustainable synthesis of the quinazolinone scaffold. By leveraging techniques like microwave and ultrasound irradiation, employing benign solvents, and designing innovative recyclable catalysts, the environmental impact of producing valuable compounds like this compound and its analogues can be significantly minimized.
Pre Clinical Pharmacological and Biological Investigations
In Vitro Anti-proliferative and Cytotoxic Activities of 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Derivatives
The quinazolinone scaffold, particularly when substituted, has been a focal point in the development of novel anti-cancer agents. nih.govnih.gov Derivatives have demonstrated significant activity against a variety of human cancer cell lines, inhibiting cell growth and inducing cell death through various mechanisms. nih.govnih.gov
Derivatives of quinazolin-4(3H)-one have shown considerable anti-proliferative and cytotoxic effects across a broad range of human cancer cell lines. Research indicates that these compounds can inhibit the growth of cancers affecting the colon, liver, breast, lung, and prostate, among others. nih.govsioc-journal.cn
For instance, a series of novel 2,4,6-trisubstituted quinazoline (B50416) derivatives containing a trifluoromethyl group were evaluated for their antitumor activities. One compound, N-(3-bromophenyl)-6-methoxy-2-((4-(trifluoromethyl)benzyl)thio)quinazolin-4-amine, demonstrated potent activity against the PC-3 prostate cancer cell line, with an IC50 value of 2.22±0.15 μmol/L, which was superior to the positive control, gefitinib (B1684475). sioc-journal.cn
Similarly, quinazolinone-triazole hybrids have shown promising activity. Certain derivatives displayed excellent potency against the HCT-116 colon cancer cell line, with IC50 values ranging from 2.90 to 6.40 µM. nih.govnih.gov Against the MCF-7 breast cancer cell line, other related glycosyl-1,2,3-triazoles showed excellent potency, with IC50 values in the range of 5.70–8.10 µM. nih.govnih.gov
Further studies on morpholine-substituted quinazoline derivatives revealed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines. rsc.org One derivative, in particular, exhibited IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org The mechanism of action for these compounds was found to be the inhibition of cell proliferation during the G1 phase of the cell cycle, leading to apoptosis. rsc.org
Other research has highlighted the efficacy of quinazolinone derivatives against HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and K562 (leukemia) cell lines. nih.govresearchgate.netwaocp.org One study designed a series of 2-(trifluoromethyl)quinolin-4-amine derivatives that showed high anti-proliferative activity against PC3, K562, and HeLa cells in vitro, with IC50 values for one compound being 0.49 µM, 0.08 µM, and 0.01 µM, respectively. researchgate.net
| Derivative Type | Cell Line | Cancer Type | IC50 Value |
| N-(3-bromophenyl)-6-methoxy-2-((4-(trifluoromethyl)benzyl)thio)quinazolin-4-amine | PC-3 | Prostate | 2.22±0.15 μmol/L sioc-journal.cn |
| Quinazolinone-1,2,3-triazole-glycoside hybrids | HCT-116 | Colorectal | 2.90–6.40 µM nih.govnih.govresearchgate.net |
| Quinazoline based glycosyl-1,2,3-triazoles | MCF-7 | Breast | 5.70–8.10 µM nih.govnih.govresearchgate.net |
| Morpholine substituted quinazoline derivative (AK-10) | A549 | Lung | 8.55 ± 0.67 μM rsc.org |
| Morpholine substituted quinazoline derivative (AK-10) | MCF-7 | Breast | 3.15 ± 0.23 μM rsc.org |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 | Prostate | 0.49 µM researchgate.net |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | K562 | Leukemia | 0.08 µM researchgate.net |
| 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | HeLa | Cervical | 0.01 µM researchgate.net |
A crucial aspect of pre-clinical anti-cancer drug evaluation is determining the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on quinazolinone derivatives have included assessments against non-tumor cell lines to establish a safety profile.
For example, the cytotoxic evaluation of certain quinazolinone-1,2,3-triazole-glycoside hybrids was performed using human fibroblast-derived BJ-1 normal cell lines, where the potent products were revealed to be safe cytotoxic agents. nih.gov In another study, a series of 7-chloro-(4-thioalkylquinoline) derivatives were investigated for cytotoxicity against eight human cancer cell lines as well as four non-tumor cell lines, including BJ and MRC-5 cells. mdpi.com This allowed for the determination of a selectivity index, highlighting compounds with more pronounced effects on cancer cells. mdpi.com Furthermore, a series of morpholine-substituted quinazoline derivatives were found to be non-toxic against HEK293 (human embryonic kidney) cells at a concentration of 25 μM, indicating their potential for selective anti-cancer activity. rsc.org
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral) of Related Quinazolinone Derivatives
The quinazolinone nucleus is a versatile scaffold that has been explored for a wide range of pharmacological activities, including antimicrobial effects. eco-vector.comnih.govbiomedpharmajournal.org Derivatives have been shown to possess antibacterial, antifungal, and antitubercular properties. nih.govnih.gov
Quinazolinone derivatives have demonstrated notable efficacy against Gram-positive bacteria, including challenging pathogens like Staphylococcus aureus and its methicillin-resistant strain (MRSA). eco-vector.comresearchgate.net Studies have shown that the presence of specific substituents on the quinazolinone ring is essential for antimicrobial activity. eco-vector.com For instance, some derivatives exhibit a bacteriostatic effect against S. aureus. eco-vector.com
A unique mechanism of action has been identified where quinazolinones, in synergy with β-lactam antibiotics, can bind to an allosteric site of penicillin-binding protein 2a (PBP2a) in MRSA. eco-vector.comresearchgate.net This protein is responsible for the high-level resistance of MRSA to β-lactam antibiotics. researchgate.net By binding to this allosteric site, the quinazolinone compounds can induce conformational changes that may restore the susceptibility of MRSA to antibiotics. morressier.com One study developed a novel class of anti-MRSA thiazolylketenyl quinazolinones, with one compound exhibiting excellent inhibition against MRSA with a low minimum inhibitory concentration (MIC) of 0.5 μg/mL. nih.gov
The efficacy of quinazolinone derivatives extends to Gram-negative bacteria as well. A significant finding is the activity of a 2-(butyldisulfanyl) quinazolin-4(3H)-one derivative against Xanthomonas axonopodis pv. citri (Xac), the causative agent of citrus canker. nih.govnih.govdntb.gov.ua This compound exhibited remarkable anti-Xac activity in vitro, with a half-effective concentration (EC50) of 2.6 μg/mL, which was significantly more potent than the positive controls thiodiazole-copper (57 μg/mL) and bismerthiazol (68 μg/mL). nih.govnih.gov The mechanism of this activity involves reducing biofilm formation, increasing reactive oxygen species, and damaging the bacterial cell structure, ultimately leading to cell death. nih.govnih.govresearchgate.net Other studies have also reported the activity of different quinazolinone derivatives against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. biomedpharmajournal.orgnih.gov
Quinazolinone-based compounds have emerged as potent agents against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Several derivatives have shown significant in vitro activity against M. tuberculosis, including drug-resistant strains. nih.govdovepress.com
Research has identified novel quinazolinone derivatives with minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL against M. tuberculosis. nih.gov Some piperazine-linked quinazoline derivatives have demonstrated potent anti-mycobacterial activity with MIC values in the range of 2–16 μg/mL. rsc.org Another study on quinazolinone-triazole hybrids identified a lead compound with an MIC of 0.78 μg/mL, which was more effective than the first-line anti-TB drug Ethambutol. acs.org The mechanism of action for some of these derivatives is believed to involve the inhibition of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. nih.gov
Other Noteworthy Biological Activities of Quinazolinone Analogues (e.g., Anti-inflammatory, Anticonvulsant, Antimalarial, Anti-diabetic)
The quinazolinone scaffold is a versatile pharmacophore that has been extensively studied, leading to the discovery of numerous derivatives with a wide array of biological activities beyond a single therapeutic area. Modifications to the core quinazolinone structure, particularly at the 2, 3, 6, and 8 positions, have yielded analogues with significant anti-inflammatory, anticonvulsant, antimalarial, and anti-diabetic properties. mdpi.comfrontiersin.orgnih.govnih.govscilit.com
Anti-inflammatory Activity
Quinazolinone derivatives have demonstrated considerable potential as anti-inflammatory agents. frontiersin.orgeuropeanreview.orgnih.gov Studies have shown that substitutions on the quinazolinone ring system can lead to compounds with significant activity in various inflammatory models. For instance, a series of 3-[2′-(substitutedbenzylideneamino)phenyl]-2-methyl-6-substituted quinazolin-4-ones and their subsequent cyclized azetidinone and thiazolidinone derivatives were synthesized and evaluated for anti-inflammatory effects. europeanreview.org In this series, it was observed that compounds featuring a 4-chlorophenyl group on the quinazolinone moiety exhibited greater anti-inflammatory activity than those with an unsubstituted phenyl group. europeanreview.org The thiazolidinone derivatives, in particular, showed superior activity compared to the corresponding azetidinones and Schiff bases. europeanreview.org One of the most potent compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, displayed a 32.5% inhibition of edema in a carrageenan-induced rat paw edema model. europeanreview.org
Another study synthesized novel 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones fused with sulfonamide moieties. frontiersin.org These hybrid molecules were tested for anti-inflammatory activity, with several compounds showing high to moderate effects that persisted for 12 hours, comparable to the standard drug ibuprofen. frontiersin.org This suggests that combining the quinazolinone core with other pharmacologically active groups like sulfonamides can produce potent anti-inflammatory agents. frontiersin.org
Table 1: Anti-inflammatory Activity of Selected Quinazolinone Analogues
| Compound Name | Modification | Animal Model | % Edema Inhibition | Source |
| 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 6-bromo, 2-methyl, 3-substituted phenyl with thiazolidinone | Carrageenan-induced rat paw edema | 32.5% | europeanreview.org |
| 3-[2'-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-bromo quinazolin-4-one | 6-bromo, 2-methyl, 3-substituted phenyl Schiff base | Carrageenan-induced rat paw edema | 20.4% | europeanreview.org |
| QA-2 | 2-methyl substitution on aniline (B41778) ring at position 3 | Carrageenan-induced rat paw edema | 82.75% (Reduction of Volume) | nih.gov |
| QA-6 | 2,4-dinitro substitution on aniline ring at position 3 | Carrageenan-induced rat paw edema | 81.03% (Reduction of Volume) | nih.gov |
Anticonvulsant Activity
The central nervous system (CNS) activity of quinazolinones has been recognized since the discovery of methaqualone. nih.govnih.gov Subsequent research has focused on developing new anticonvulsant drugs with improved safety profiles. nih.govnih.govspandidos-publications.com Structure-activity relationship (SAR) studies have revealed key structural requirements for anticonvulsant activity. For instance, the nature of substituents at positions 2 and 3 of the quinazolinone ring significantly influences potency. nih.govnih.gov One study on 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones found that the order of activity concerning substitution at position 2 was 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. nih.gov
Another investigation of 2,3-disubstituted quinazolin-4(3H)-one derivatives in a pentylenetetrazole (PTZ)-induced seizure model in mice identified several compounds with potent activity. nih.gov The study suggested that these compounds act as positive allosteric modulators of the GABAA receptor. nih.gov Similarly, a different series of quinazoline-4(3H)-ones were evaluated in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models. Several compounds exhibited 100% protection against myoclonic seizures without showing neurotoxicity. nih.gov These findings underscore the potential of the quinazolinone scaffold in designing novel anticonvulsant agents. nih.govnih.govnih.gov
Table 2: Anticonvulsant Activity of Selected Quinazolinone Analogues
| Compound Series | Animal Model | Key Findings | Source |
| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones | Maximal Electroshock (MES) | Activity order at position 2: 2-(2,4-dichlorophenoxy) > 2-(2-chlorophenoxy) > 2-phenoxy. Compounds 4b, 7b-f, 8a, and 9b showed significant activity. | nih.gov |
| 2,3-Disubstituted quinazolin-4(3H)-ones | Pentylenetetrazole (PTZ)-induced seizures | Compound 8b showed potent activity. The "b" series of compounds generally showed more favorable results. | nih.gov |
| Various quinazoline-4(3H)-ones (1-24) | Subcutaneous Pentylenetetrazole (scPTZ) | Compounds 8, 13, and 19 exhibited 100% protection against seizures without neurotoxicity. | nih.gov |
Antimalarial Activity
The discovery of the antimalarial properties of febrifugine, a natural alkaloid containing a quinazolinone moiety, has spurred the development of synthetic quinazolinone analogues to combat malaria. nih.govpreprints.orgnih.gov Research has confirmed that the 4-quinazolinone moiety is crucial for antimalarial activity. preprints.org Modifications to this core have aimed to reduce toxicity while maintaining or enhancing efficacy against Plasmodium parasites. mdpi.com
In one study, novel febrifugine analogues were synthesized and tested against a chloroquine-resistant strain of Plasmodium falciparum and in mouse models. mdpi.com Several of these compounds, such as those bearing an ethyloxy or benzyloxy group on the piperidine ring, demonstrated excellent in vitro and in vivo antimalarial activity with reduced toxicity compared to febrifugine. mdpi.com Another study focused on 2,3-disubstituted-4(3H)-quinazolinone derivatives and tested their efficacy in mice infected with Plasmodium berghei. nih.gov The tested compounds showed significant parasite suppression, with compounds 12 and 13 displaying the best activity, achieving mean percentage suppressions of 67.60% and 72.86%, respectively. nih.gov These results indicate that 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinones are a promising scaffold for developing new antimalarial drugs. nih.gov
Table 3: Antimalarial Activity of Selected Quinazolinone Analogues
| Compound Class/Name | Parasite Strain | Key Efficacy Metric | Finding | Source |
| Febrifugine Analogues (e.g., 14, 15) | P. falciparum (W-2, chloroquine-resistant) | Therapeutic Index | Over 10 times superior to febrifugine and chloroquine. | mdpi.com |
| Compound 13 (a 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone) | P. berghei ANKA (in vivo) | Mean % Suppression | 72.86% | nih.gov |
| Compound 12 (a 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone) | P. berghei ANKA (in vivo) | Mean % Suppression | 67.60% | nih.gov |
| Thienopyrimidine analog 55 | P. falciparum FCR-3 (in vitro), P. berghei (in vivo) | EC50, ED50 | EC50 = 0.00306 µg/mL; ED50 = 2.95 mg/kg | nih.gov |
Anti-diabetic Activity
Quinazolinone derivatives have also emerged as potential candidates for the treatment of diabetes mellitus. bioworld.comnih.govresearchgate.netmdpi.com Their mechanisms of action are varied, including the inhibition of α-glucosidase and acting as agonists for peroxisome proliferator-activated receptor-gamma (PPARγ). bioworld.comresearchgate.net For example, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) were identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. bioworld.com
Other research has focused on synthesizing quinazoline-sulfonylurea hybrids designed to act as dual agonists for PPARγ and the sulfonylurea receptor (SUR). researchgate.net In studies using streptozotocin-induced hyperglycemic rats, several of these hybrid compounds demonstrated more potent blood glucose-lowering effects than the reference drug glibenclamide. researchgate.net For instance, compound VI-6-a produced a 78.2% reduction in blood glucose levels, compared to 55.4% for glibenclamide. researchgate.net Another study synthesized novel quinazolin-4(3H)-one heterocycles and evaluated them using a non-enzymatic glycosylation of hemoglobin assay. bioworld.com Compound 3m showed significant inhibition of hemoglobin glycosylation, suggesting potent antioxidant and glucose-lowering potential. bioworld.com
Table 4: Anti-diabetic Activity of Selected Quinazolinone Analogues
| Compound/Series | Mechanism/Assay | Animal/Model | Key Result | Source |
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-glucosidase inhibition | In vitro | Potent inhibitor of α-glucosidase | bioworld.com |
| Quinazoline-sulfonylurea hybrid (VI-6-a) | PPARγ and SUR agonist | STZ-induced hyperglycemic rats | 78.2% reduction in blood glucose | researchgate.net |
| Quinazoline-sulfonylurea hybrid (V) | PPARγ and SUR agonist | STZ-induced hyperglycemic rats | 73.9% reduction in blood glucose | researchgate.net |
| Compound 3m | Non-enzymatic glycosylation of hemoglobin | In vitro | IC50 value of 35.91±0.82 µg/mL | bioworld.com |
In Vivo Efficacy Studies in Animal Models (e.g., Mouse Peritonitis Model of MRSA Infection, Ehrlich Ascites Carcinoma in Swiss Albino Mice)
To bridge the gap between in vitro activity and potential clinical application, promising quinazolinone analogues have been evaluated in various animal models to assess their in vivo efficacy and therapeutic potential.
Ehrlich Ascites Carcinoma in Swiss Albino Mice
The in vivo antitumor activity of several quinazolinone analogues has been demonstrated in the Ehrlich Ascites Carcinoma (EAC) model, a commonly used model for evaluating potential anticancer agents. europeanreview.orgnih.gov In one study, two quinazoline analogues, referred to as Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) and Compound 12, were evaluated in EAC-bearing Swiss albino mice. europeanreview.orgnih.gov The treatment with Compound 21 was found to significantly enhance the mean survival time of the tumor-bearing mice. europeanreview.orgnih.gov Furthermore, the study observed that haematological parameters, which are often altered by cancer, were significantly restored towards normal levels in the mice treated with Compound 21. nih.gov This demonstrates a promising anticancer effect in a murine model. nih.goveuropeanreview.orgnih.gov
Table 5: In Vivo Efficacy of Quinazolinone Analogues in Ehrlich Ascites Carcinoma (EAC) Model
| Compound Name | Animal Model | Efficacy Parameter | Outcome | Source |
| Compound 21 (3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one) | EAC-bearing Swiss albino mice | Mean Survival Time | Significantly enhanced compared to untreated control. | europeanreview.orgnih.gov |
| Compound 21 | EAC-bearing Swiss albino mice | Haematological Parameters | Significantly restored towards normal values. | nih.gov |
In Vivo Efficacy Against MRSA Infection
While literature specifically detailing the use of quinazolinone analogues in a mouse peritonitis model of Methicillin-resistant Staphylococcus aureus (MRSA) infection is limited, related studies have demonstrated their in vivo potential against MRSA in other relevant models. For instance, a study investigated the efficacy of quinazoline derivatives as NorA efflux pump inhibitors (EPIs) in combination with the antibiotic ciprofloxacin (CPX) in a neutropenic mouse thigh infection model using a NorA-overexpressing MRSA strain.
In this model, the quinazoline derivatives PQQ16P and PQK4F, when administered alone, did not significantly reduce the bacterial load. However, when combined with ciprofloxacin, a significant synergistic effect was observed. The combination of PQQ16P with ciprofloxacin led to a more substantial reduction in bacterial colony-forming units (CFU) compared to ciprofloxacin treatment alone. Specifically, the combination of 10 mg/kg of PQQ16P with 10 mg/kg of CPX resulted in a bacterial load reduction of approximately 2.34 log10 CFU compared to the untreated control. This potentiation of antibiotic activity in an in vivo setting highlights the potential of quinazoline derivatives as adjunctive therapy to combat resistant bacterial infections like MRSA.
Table 6: In Vivo Efficacy of Quinazoline Analogues against MRSA in a Mouse Thigh Infection Model
| Compound/Combination | Animal Model | Efficacy Parameter | Result | Source |
| PQQ16P (10 mg/kg) + Ciprofloxacin (10 mg/kg) | Neutropenic mouse thigh infection (MRSA) | Reduction in Bacterial Load (log10 CFU) | ~2.34 log10 reduction vs. untreated control | |
| PQK4F (10 mg/kg) + Ciprofloxacin (10 mg/kg) | Neutropenic mouse thigh infection (MRSA) | Reduction in Bacterial Load (log10 CFU) | ~1.5 log10 reduction vs. untreated control | |
| Ciprofloxacin (10 mg/kg) alone | Neutropenic mouse thigh infection (MRSA) | Reduction in Bacterial Load (log10 CFU) | No significant reduction vs. untreated control |
Structure Activity Relationship Sar Studies on 2 Chloro 7 Trifluoromethyl Quinazolin 4 3h One and Its Derivatives
Impact of Substituents at the C2 Position on Biological Activity
The C2 position of the quinazolinone ring is a key site for chemical modification, and the nature of the substituent at this position significantly modulates the biological profile of the resulting derivatives. Research has shown that a variety of functional groups can be introduced at C2, leading to compounds with diverse pharmacological effects, including antimicrobial and cytotoxic activities. nih.gov
For instance, the presence of methyl, amine, or thiol groups at the C2 position has been reported to be essential for antimicrobial properties. nih.gov The introduction of a benzyl (B1604629) group at this position has also been explored in the synthesis of novel quinazolin-4(3H)-ones with potential biological activities. Additionally, linking heterocyclic moieties, such as pyrazolyl groups, to the C2 position of the quinazolinone nucleus has yielded compounds with significant antimicrobial activity. nih.gov
In the context of anticancer activity, the substituent at the C2 position plays a critical role. Studies on quinazolinone-1,3,4-oxadiazole conjugates have revealed that altering the substituent at C2 can impact cytotoxicity. For example, derivatives with aliphatic substituents at this position demonstrated higher potency against certain cancer cell lines compared to those with phenyl or nitrophenyl groups. This suggests that the size, shape, and electronic properties of the C2 substituent are crucial determinants of anticancer efficacy.
The versatility of the C2 position allows for the introduction of a wide range of substituents, each imparting distinct physicochemical properties to the molecule and thereby influencing its interaction with biological targets.
Table 1: Impact of C2-Substituents on the Biological Activity of Quinazolinone Derivatives This table is interactive and can be sorted by clicking on the headers.
| Substituent at C2 | Biological Activity | Research Findings |
|---|---|---|
| Methyl, Amine, Thiol | Antimicrobial | Essential for antimicrobial activity. nih.gov |
| Benzyl | General Biological Activity | Explored for the synthesis of biologically active compounds. |
| Pyrazolyl | Antimicrobial | Connection of pyrazolyl moiety to C2 results in significant antimicrobial activity. nih.gov |
| Aliphatic Chains | Cytotoxic (Anticancer) | Higher potency against cancer cell lines compared to aromatic substituents in some series. |
| Phenyl, Nitrophenyl | Cytotoxic (Anticancer) | Lower potency compared to aliphatic substituents in some quinazolinone-oxadiazole conjugates. |
Role of Trifluoromethyl Group at the C7 Position on Potency and Selectivity
The trifluoromethyl (CF3) group is a valuable substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. When incorporated into a drug candidate, the CF3 group can significantly enhance its lipophilicity, which can improve membrane permeability and bioavailability. mdpi.com Furthermore, its strong electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets. researchgate.net
In the context of quinazoline (B50416) derivatives, the inclusion of a trifluoromethyl moiety has been associated with potent antitumor activity. nih.gov A novel series of trifluoromethyl-containing quinazoline derivatives demonstrated moderate to excellent antiproliferative activity against various cancer cell lines. nih.gov While these studies highlight the general importance of the CF3 group, the specific impact of its placement at the C7 position of the 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one scaffold warrants more detailed investigation to fully elucidate its role in modulating potency and selectivity for specific biological targets. The metabolic stability conferred by the CF3 group is also a significant advantage, as it is less susceptible to oxidative metabolism compared to a methyl group, which can lead to a longer duration of action. mdpi.com
Influence of Chloro Group at the C2 Position on Biological Properties
The chloro group at the C2 position of the quinazolinone scaffold is a common feature in many biologically active derivatives. Its presence can influence the compound's reactivity and electronic properties, which in turn can affect its biological activity. For instance, 2-chloromethyl-4(3H)-quinazolinone derivatives are versatile intermediates in the synthesis of novel anticancer agents. The chloro group in these intermediates can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities at the C2 position.
Effects of Substitutions on the N3 Nitrogen (e.g., Aryl, Aliphatic, Urea (B33335) Functionality)
The N3 position of the quinazolinone ring is another critical site for modification, and substitutions at this position have been shown to have a profound impact on the biological activity of the resulting compounds. A wide range of substituents, including aryl, aliphatic, and urea functionalities, have been introduced at the N3 position, leading to the discovery of potent therapeutic agents.
The introduction of a substituted aromatic ring at the N3 position is a common strategy to enhance biological activity. nih.gov For example, 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been synthesized and evaluated as antioxidants and enzyme inhibitors. Furthermore, the nature of the substituent on the N3-aryl ring can also influence activity.
In addition to aryl groups, the incorporation of various heterocyclic moieties at the N3 position has yielded compounds with significant pharmacological properties. For instance, quinazolinone derivatives bearing pyrazoline, isoxazoline, or pyrimidine (B1678525) rings at N3 have shown antimicrobial and anti-inflammatory effects. nih.gov The presence of hydrazone and pyrazole (B372694) scaffolds linked to the N3 position has also been explored, leading to the development of potent antimicrobial agents. mdpi.com
The introduction of aliphatic chains and urea functionalities at the N3 position has also been investigated. These modifications can alter the compound's lipophilicity and hydrogen bonding capacity, which can be crucial for its interaction with biological targets.
Table 2: Influence of N3-Substituents on the Biological Activity of Quinazolinone Derivatives This table is interactive and can be sorted by clicking on the headers.
| Substituent at N3 | Biological Activity | Research Findings |
|---|---|---|
| Substituted Aromatic Ring | Antimicrobial, Antioxidant, Enzyme Inhibition | Essential for antimicrobial activity; evaluated as antioxidants and enzyme inhibitors. nih.gov |
| Pyrazoline, Isoxazoline, Pyrimidine | Antimicrobial, Anti-inflammatory | Incorporation of these heterocycles at N3 leads to compounds with these activities. nih.gov |
| Hydrazone, Pyrazole Scaffolds | Antimicrobial | Leads to potent antimicrobial agents. mdpi.com |
| Aliphatic Chains | General Biological Activity | Modifies lipophilicity and hydrogen bonding capacity. |
| Urea Functionality | General Biological Activity | Modifies lipophilicity and hydrogen bonding capacity. |
Exploration of Substituent Effects at other Positions (e.g., C6, C8 of the Benzene (B151609) Ring)
While the C2 and N3 positions are common sites for modification, substitutions on the benzene ring of the quinazolinone scaffold, particularly at the C6 and C8 positions, also play a significant role in determining biological activity. The introduction of substituents at these positions can modulate the electronic properties and steric profile of the molecule, leading to enhanced potency and selectivity.
Halogen atoms, such as bromine and iodine, at the C6 and C8 positions have been shown to improve the antimicrobial and cytotoxic activities of quinazolinone derivatives. nih.gov For instance, 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones have demonstrated significant antibacterial activity. researchgate.net Similarly, 6-bromo-substituted quinazolinones have been investigated for their antiviral properties. ekb.eg
Recent studies have also focused on exploring the SAR of substitutions at the C8 position to improve the potency of tankyrase inhibitors, suggesting that this position is a key area for optimization in the design of targeted therapies. researchgate.net The introduction of small, electron-rich substituents at the C8 position has been proposed to enhance inhibitory potency. biorxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazolinone Series
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Several QSAR studies have been conducted on quinazolinone derivatives to understand the structural requirements for various biological activities. For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazolin-4(3H)-one analogues as EGFR inhibitors. nih.govresearchgate.net These models help to identify the key steric, electrostatic, and hydrophobic features that are important for inhibitory activity.
Ligand-based drug design approaches using QSAR modeling have also been employed to design more potent quinazolin-4(3H)-one molecules as breast cancer inhibitors. researchgate.net These studies have led to the generation of predictive models that can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological evaluation. The insights gained from QSAR models can significantly accelerate the drug discovery process by providing a rational basis for the design of new and more effective quinazolinone-based therapeutic agents.
Mechanistic Investigations of Biological Action
Enzyme Inhibition Studies for 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Analogues
Analogues built upon the quinazolin-4(3H)-one core have demonstrated potent inhibitory activity against a range of enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The specific substitution pattern on the quinazoline (B50416) ring, including the presence of halogen atoms like chlorine and trifluoromethyl groups, significantly influences the potency and selectivity of these compounds.
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govmdpi.com EGFR is a key mediator of signaling pathways that control cell growth and proliferation, and its overactivity is a hallmark of many cancers. mdpi.com Several FDA-approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib (B232), are based on the 4-anilinoquinazoline (B1210976) structure, highlighting the importance of this scaffold. researchgate.net
Research into novel quinazolin-4(3H)-one derivatives continues to yield potent EGFR inhibitors. Modifications at various positions of the quinazoline ring are explored to enhance binding affinity and selectivity, including for mutant forms of EGFR that confer resistance to first-generation inhibitors. nih.govmdpi.com For instance, studies have shown that specific substitutions on the quinazoline nucleus can lead to compounds with nanomolar inhibitory concentrations against EGFR. mdpi.com Some analogues have been developed as dual inhibitors, targeting both EGFR and other related kinases. researchgate.netresearchgate.net
Table 1: Inhibitory Activity of Selected Quinazolinone Analogues against EGFR Tyrosine Kinase
| Compound | Structure | EGFR IC₅₀ (nM) | Reference |
|---|---|---|---|
| Gefitinib | 4-Anilinoquinazoline derivative | 2-37 | nih.gov |
| Erlotinib | 4-Anilinoquinazoline derivative | 2 | nih.gov |
| Lapatinib | 4-Anilinoquinazoline derivative | 10.8 | researchgate.net |
| OH-MPG | N-(3-chloro-4-fluorophenyl)-7-(2-(2-(2-(2-hydroxyethoxy)ethoxy) ethoxy) ethoxy)-6-methoxyquinazolin-4-amine | 2.0 | mdpi.com |
| Compound 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 1.37 | nih.gov |
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is the primary mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.govresearchgate.net The quinazoline scaffold has been successfully utilized to develop potent inhibitors of this tyrosine kinase. mdpi.com Vandetanib, an approved anticancer agent, features a 4-anilinoquinazoline structure and potently inhibits VEGFR-2. researchgate.net
Numerous studies have focused on synthesizing and evaluating quinazolin-4(3H)-one derivatives as anti-angiogenic agents through VEGFR-2 inhibition. nih.govresearchgate.net Research has demonstrated that modifications to the quinazoline core can produce compounds with inhibitory concentrations in the nanomolar range, often comparable or superior to reference drugs like sorafenib. nih.gov The development of these analogues is a key strategy in cancer therapy, and some derivatives have been found to dually inhibit both VEGFR-2 and EGFR, potentially offering a broader spectrum of antitumor activity. researchgate.netmdpi.com
Table 2: Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues against VEGFR-2
| Compound | Structure Description | VEGFR-2 IC₅₀ (µM) | Reference |
|---|---|---|---|
| Sorafenib | Reference Drug | 0.588 | nih.gov |
| Vandetanib | 4-Anilinoquinazoline derivative | - (Potent Inhibitor) | researchgate.net |
| Compound 18d | Quinazoline-based derivative | 0.340 | nih.gov |
| Compound 5p | 7-unsubstituted quinazolin-4(3H)-one with urea (B33335) functionality | 0.117 | nih.gov |
| Compound 5h | 7-chloro-quinazolin-4(3H)-one with urea functionality | 0.215 | nih.gov |
Tumor Necrosis Factor alpha Converting Enzyme (TACE) Inhibition
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine, and its dysregulation is implicated in various inflammatory diseases. TNF-α Converting Enzyme (TACE), also known as ADAM17, is the enzyme responsible for cleaving the precursor form of TNF-α from the cell surface to release its active, soluble form. While specific studies on this compound analogues as direct TACE inhibitors are not extensively documented, related quinazoline structures have been investigated for their ability to suppress TNF-α production.
For example, research on 4-chlorophenethylaminoquinazoline derivatives demonstrated that these compounds could inhibit TNF-α production. nih.govnih.gov One analogue, which included a piperazine (B1678402) ring at the C(7)-position of the quinazoline structure, showed potent inhibitory activity. nih.govnih.gov Additionally, isoindoloquinazolines have been reported to have TNF-α inhibitory effects. nih.gov This suggests that the quinazoline scaffold can serve as a template for developing modulators of the TNF-α pathway, although the direct inhibition of TACE by these specific compounds requires further investigation.
Phosphoinositide 3-kinase (PI3K) Inhibition
The Phosphoinositide 3-kinase (PI3K) family of enzymes is central to the PI3K/AKT/mTOR signaling pathway, which governs essential cellular functions like cell growth, survival, and metabolism. Aberrant activation of this pathway is a frequent event in cancer. The quinazolin-4(3H)-one structure has been identified as a valuable scaffold for designing PI3K inhibitors. nih.govsci-hub.st
Idelalisib, an FDA-approved drug for certain blood cancers, is a quinazolin-4(3H)-one derivative that selectively inhibits the PI3Kδ isoform. researchgate.net Further research has led to the synthesis of novel quinazolin-4(3H)-one analogues that show potent inhibitory activity against various PI3K isoforms, particularly PI3Kα. nih.gov Some of these compounds have demonstrated significant antiproliferative activity in cancer cell lines, validating the potential of this chemical class for targeting the PI3K pathway. nih.govresearchgate.net
Table 3: Inhibitory Activity of Selected Quinazolin-4(3H)-one Analogues against PI3K
| Compound | Structure Description | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Idelalisib | Quinazolin-4(3H)-one derivative | PI3Kδ | 2.5 | researchgate.net |
| (S)-C5 | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | PI3Kα | 22 | nih.gov |
| (S)-C8 | N-(2-methoxy-5-(3-substituted quinazolin-4(3H)-one-6-yl)-pyridin-3-yl)phenylsulfonamide | PI3Kα | 48 | nih.gov |
DprE1 Inhibition in Antitubercular Context
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new antituberculosis drugs. nih.govresearchgate.net Inhibition of DprE1 disrupts the formation of key cell wall components like arabinogalactan (B145846) and lipoarabinomannan, leading to bacterial death. nih.gov
While many chemical scaffolds have been explored as DprE1 inhibitors, research has also extended to quinazoline-based structures. researchgate.net Notably, a series of 6-(trifluoromethyl)-N-(4-oxothiazolidin-3-yl)quinazoline-2-carboxamide derivatives were specifically designed as potential DprE1 inhibitors. This highlights the utility of the trifluoromethyl-substituted quinazoline core as a starting point for developing novel agents against Mycobacterium tuberculosis. Although quinazolinone derivatives have also been investigated for general antimycobacterial activity, their specific mechanism may sometimes involve other targets, such as penicillin-binding proteins. researchgate.net
Cellular Pathway Modulation
The inhibition of key enzymes by this compound analogues directly translates to the modulation of major cellular signaling pathways. By targeting tyrosine kinases such as EGFR and VEGFR-2, these compounds can disrupt the downstream cascades that drive cancer progression. mdpi.com
Inhibition of EGFR blocks signaling through pathways like the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. mdpi.com Similarly, blocking VEGFR-2 activation in endothelial cells inhibits the signaling required for angiogenesis, thereby starving tumors of essential nutrients and oxygen. nih.gov The targeting of PI3K by certain quinazolin-4(3H)-one derivatives provides another direct mechanism to shut down the pro-survival PI3K/AKT/mTOR pathway. researchgate.net
Beyond cancer-related pathways, the ability of some quinazoline derivatives to inhibit TNF-α production points to their potential in modulating inflammatory pathways. nih.gov Furthermore, the targeting of DprE1 in Mycobacterium tuberculosis demonstrates a distinct mechanism of action, where the compounds interfere with the biosynthetic pathway essential for cell wall integrity in bacteria. The versatility of the quinazolin-4(3H)-one scaffold allows it to be adapted to modulate these diverse cellular and biosynthetic pathways.
Induction of Apoptosis in Cancer Cell Lines
While direct studies on this compound's ability to induce apoptosis are not extensively available in the public domain, the broader class of quinazolinone derivatives has demonstrated significant pro-apoptotic capabilities in various cancer cell lines. Research on related compounds suggests that the quinazolinone core is a viable pharmacophore for the induction of programmed cell death.
For instance, certain quinazolinone-Schiff base derivatives have been shown to induce apoptosis in breast cancer cells (MCF-7) through both intrinsic and extrinsic pathways. These compounds were observed to trigger the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases-3/7. Furthermore, the activation of caspase-8 was also noted, indicating the involvement of the death receptor pathway.
In another study, novel symmetrical quinazoline derivatives were found to selectively induce apoptosis in human cancer cells. The mechanism of action for the lead compound in that study was determined to be largely transcription-independent, causing cytostatic and apoptotic effects. These findings highlight the potential of the quinazolinone scaffold to be developed into effective anti-cancer agents that function by inducing apoptosis.
A summary of apoptotic activity by related quinazolinone compounds is presented below:
| Compound Class | Cancer Cell Line | Observed Apoptotic Events |
| Quinazolinone-Schiff Base Derivatives | MCF-7 (Breast Cancer) | Cytochrome c release, Caspase-9, -3/7, and -8 activation |
| Symmetrical Quinazoline Derivatives | T24 (Bladder), HT29 (Colon), MDA-MB-231 (Breast) | Caspase-3 activation, DNA fragmentation |
It is important to note that while these findings for related structures are promising, specific experimental data for this compound is required to confirm its apoptotic-inducing activity.
Cell Cycle Arrest (e.g., G2/M phase)
Similar to the induction of apoptosis, the ability of this compound to cause cell cycle arrest has not been specifically detailed in available research. However, the quinazolinone framework is a recurring motif in compounds that have been shown to halt the cell cycle, particularly at the G2/M transition. This phase of the cell cycle is a critical checkpoint that ensures DNA integrity before cell division, and its disruption is a common strategy for anti-cancer therapies.
Studies on various quinazolinone derivatives have demonstrated their capacity to induce G2/M phase arrest in different cancer cell lines. For example, a novel quinazolinone derivative, BIQO-19, was found to induce G2/M arrest in non-small cell lung cancer (NSCLC) cells by inhibiting Aurora Kinase A. Another study on a different quinazoline derivative, 04NB-03, showed that it induced G2/M phase arrest in hepatocellular carcinoma cells in a manner dependent on the generation of reactive oxygen species (ROS).
The table below summarizes the cell cycle arrest activity of some quinazolinone derivatives:
| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest | Associated Mechanism |
| BIQO-19 | H1975 (NSCLC) | G2/M | Inhibition of Aurora Kinase A |
| 04NB-03 | Hepatocellular Carcinoma Cells | G2/M | Induction of Reactive Oxygen Species (ROS) |
These examples underscore the potential of the quinazolinone scaffold to interfere with cell cycle progression. Further investigation is necessary to determine if this compound shares this property.
Interaction with Penicillin-Binding Proteins (PBP2a) in Antibacterial Activity
A more defined mechanistic aspect of compounds related to this compound is their antibacterial activity, specifically against methicillin-resistant Staphylococcus aureus (MRSA). The quinazolinone class of antibacterials has been identified as a new group of agents with in vivo efficacy against MRSA.
The primary mechanism of action for these compounds is the targeting of cell wall biosynthesis through a unique interaction with penicillin-binding protein 2a (PBP2a). PBP2a is an enzyme that allows MRSA to resist the effects of β-lactam antibiotics. Research has shown that certain 4(3H)-quinazolinones bind to an allosteric site on PBP2a. This binding event induces a conformational change in the protein, which facilitates the opening of the active site. This, in turn, makes PBP2a susceptible to inhibition by β-lactam antibiotics that would otherwise be ineffective.
This allosteric inhibition is a novel mechanism that can lead to synergistic effects when the quinazolinone compound is combined with traditional β-lactam antibiotics like piperacillin (B28561). The presence of the quinazolinone can restore the efficacy of these antibiotics against resistant strains of bacteria.
Inhibition of Tubulin Polymerization
The inhibition of tubulin polymerization is a well-established mechanism for anti-cancer drugs, as it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.
These compounds have been shown to interact with the colchicine (B1669291) binding site of tubulin, which prevents the assembly of microtubules. For example, a series of 2-styrylquinazolin-4(3H)-one derivatives exhibited significant cytotoxicity against a broad panel of human cancer cell lines, and this activity was linked to their ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest.
Molecular modeling studies have further elucidated the interactions between these quinazolinone derivatives and the colchicine binding pocket of tubulin, highlighting conserved interactions that are likely responsible for their inhibitory activity. While these findings are for derivatives, they suggest a potential mechanism of action for this compound that warrants further investigation.
Identification of Molecular Targets (e.g., Protein Binding Studies)
The identification of specific molecular targets is paramount in understanding the mechanism of action of any bioactive compound. For the quinazolinone class, several molecular targets have been identified through protein binding studies and other experimental approaches.
As discussed, a key molecular target for the antibacterial activity of 4(3H)-quinazolinones is Penicillin-Binding Protein 2a (PBP2a) . X-ray crystallography has confirmed that these compounds bind to an allosteric site on PBP2a, providing a clear molecular basis for their activity against MRSA.
In the context of anti-cancer activity, tubulin has been identified as a direct molecular target for a number of quinazolinone derivatives. These compounds have been shown to bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.
Furthermore, other protein kinases involved in cell cycle regulation, such as Aurora Kinase A , have been identified as targets for certain quinazolinone derivatives. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
While these targets have been identified for the broader class of quinazolinones, specific protein binding studies for this compound are needed to definitively identify its molecular targets and to fully elucidate its mechanism of action.
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations to Predict Ligand-Target Interactions (e.g., EGFR, VEGFR-2)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com This method is widely employed to understand how small molecules, such as quinazolinone derivatives, might interact with biological targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are crucial targets in cancer therapy. nih.govtandfonline.com
Studies on a variety of 2-substituted and chloro-containing quinazolin-4(3H)-ones demonstrate their potential to fit within the ATP-binding pockets of both EGFR and VEGFR-2 kinases. tandfonline.comnih.govjapsonline.com For instance, docking studies of novel quinazolin-4(3H)-one derivatives against VEGFR-2 revealed that these compounds could effectively occupy the active site. bohrium.comnih.gov The binding is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. bohrium.com Similarly, various quinazoline-based compounds have been successfully docked into the EGFR active site, showing interactions comparable to established inhibitors like erlotinib (B232) and gefitinib (B1684475). nih.govresearchgate.netresearchgate.net These simulations are crucial in rational drug design, helping to prioritize compounds for synthesis and biological evaluation based on their predicted binding affinity and interaction patterns. fmhr.org
The effectiveness of kinase inhibitors often hinges on specific molecular interactions with key amino acid residues in the ATP-binding site. For quinazolinone-based inhibitors, computational analyses have elucidated these critical interactions.
Hydrogen Bonding: A hallmark of quinazoline-based inhibitors binding to EGFR is the formation of a crucial hydrogen bond between the N1 atom of the quinazoline (B50416) ring and the backbone NH of a methionine residue (Met793) in the hinge region of the kinase. japsonline.comresearchgate.net This interaction is considered essential for potent inhibitory activity. In the context of VEGFR-2, docking studies frequently show quinazolinone derivatives forming hydrogen bonds with key residues such as Cys919 in the hinge region, as well as with Glu885 and Asp1046, which are located in the DFG motif. bohrium.com
Hydrophobic and Other Interactions: Beyond hydrogen bonding, hydrophobic interactions play a significant role in stabilizing the ligand-receptor complex. The quinazoline ring and its substituents often engage in hydrophobic contacts with nonpolar residues within the active site. bohrium.com Furthermore, cation-π interactions, where a cation interacts with the face of an electron-rich π system, can contribute to binding affinity, although they are less commonly reported for this specific scaffold compared to hydrogen bonds. chemrevlett.com The analysis of these binding poses provides a structural basis for the observed biological activity and guides further optimization of the chemical structure to enhance potency and selectivity. nih.gov
Table 1: Predicted Key Residue Interactions for Quinazolinone Scaffolds with Kinase Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| EGFR | Met793 | Hydrogen Bond | researchgate.net, japsonline.com |
| Asp855 | Polar Interaction | researchgate.net | |
| VEGFR-2 | Cys919 (Hinge Region) | Hydrogen Bond | bohrium.com |
| Asp1046 (DFG Motif) | Hydrogen Bond | bohrium.com | |
| Glu885 | Hydrogen Bond | bohrium.com | |
| Hydrophobic Pocket | Hydrophobic Interactions | bohrium.com |
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-receptor interactions than static docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the conformational stability of a docked pose and provide a more rigorous estimation of binding affinity. nih.gov
For quinazoline derivatives, MD simulations have been performed to validate the stability of their complexes with EGFR and VEGFR-2. nih.govresearchgate.net These simulations often show that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation period, indicating a stable binding mode. nih.govresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to ensure the complex reaches equilibrium. Such studies confirm that the quinazolinone scaffold can be stably accommodated within the kinase active site, reinforcing the hypotheses generated from molecular docking. nih.gov
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment (In Silico)
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties and assess the "drug-likeness" of novel compounds at an early stage. nih.goveco-vector.com
For various quinazolinone derivatives, computational ADME predictions are a standard component of the design and evaluation process. researchgate.net These studies often involve calculating physicochemical properties such as molecular weight, lipophilicity (logP), hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. nih.govmdpi.com In silico models can also predict potential liabilities, such as inhibition of cytochrome P450 (CYP) enzymes or poor aqueous solubility. semanticscholar.org Such predictive studies for the quinazolinone class have helped guide the selection of derivatives with more promising pharmacokinetic profiles for further development. nih.govresearchgate.net
Table 2: Representative In Silico ADME/Drug-Likeness Predictions for Quinazolinone-based Compounds
| Property | Predicted Outcome for Analogs | Importance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Predicts oral bioavailability | nih.gov, mdpi.com |
| Aqueous Solubility | Variable; can be a challenge | Affects absorption | semanticscholar.org |
| CYP Inhibition | Potential for inhibition of main isoforms | Indicates risk of drug-drug interactions | semanticscholar.org |
| Caco-2 Permeability | Moderate to high | Predicts intestinal absorption | griffith.edu.au |
| Hepatotoxicity | Predicted as a potential risk | Assesses liver toxicity | semanticscholar.org |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. crystalpen.in These methods can provide detailed information about molecular geometry, charge distribution, and orbital energies (e.g., HOMO and LUMO).
For the quinazolinone scaffold, DFT calculations have been used to optimize molecular geometries and analyze electronic structures. crystalpen.in The calculated HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels and their energy gap can provide insights into the molecule's chemical reactivity and intramolecular charge transfer capabilities. crystalpen.in These fundamental calculations help to understand the intrinsic electronic properties of the quinazolinone core, which underpin its ability to participate in the various non-covalent interactions required for binding to biological targets. nih.gov
Future Research Directions and Therapeutic Potential
Development of Novel 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one Derivatives with Enhanced Specificity and Potency
The foundation of advancing this compound as a therapeutic lead lies in the strategic design and synthesis of novel derivatives. Structure-activity relationship (SAR) studies are crucial for identifying which modifications to the parent scaffold yield improvements in biological activity, selectivity, and pharmacokinetic properties. acs.org
A key starting point is the 2-chloro position. The chlorine atom serves as a versatile synthetic handle, allowing for the introduction of various functional groups. For instance, novel 4-anilinoquinazoline (B1210976) derivatives, which have shown promise as anticancer agents, can be synthesized from 2-chloromethyl-4(3H)-quinazolinone intermediates. nih.govresearchgate.net Specifically, the synthesis of 2-chloromethyl-7-trifluoromethylquinazolin-4(3H)-one has been described as a key intermediate, prepared from 4-trifluoromethyl-2-aminobenzoic acid. nih.gov This highlights the feasibility of modifying the 2-position to create libraries of compounds for screening.
SAR studies on the broader quinazolinone class have revealed several guiding principles. For example, substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can significantly enhance antimicrobial activities. nih.gov While one study noted that a trifluoromethyl group at a different position was not active in a specific antibacterial context, the electronic influence of the CF3 group at position 7 of the title compound warrants extensive investigation. acs.org Future research should focus on synthesizing analogs by varying substituents on the aniline (B41778) ring in 2-anilino derivatives or by introducing different heterocyclic moieties at position 3, which has been shown to increase anticonvulsant activity. nih.gov
Table 1: Structure-Activity Relationship (SAR) Insights for Quinazolinone Derivatives
| Position of Substitution | Favorable Substituents/Modifications | Potential Impact on Biological Activity | Reference |
| Position 2 | Small lipophilic groups, anilino moieties | Increased antiproliferative and anticancer activity. nih.govnih.gov | nih.govnih.gov |
| Position 3 | Substituted phenyl rings, butyl groups, 5-membered heterocycles | Essential for antimicrobial activity; enhances anticonvulsant properties. nih.govnih.gov | nih.govnih.gov |
| Positions 6 & 7 | Halogens (e.g., Cl, Br), electron-donating groups | Can improve antimicrobial and anticancer (EGFR inhibitory) activity. nih.govnih.gov | nih.govnih.gov |
Systematic modification of the this compound scaffold, guided by these established principles, will be essential for developing derivatives with superior potency and target specificity.
Investigation of Combination Therapies with Existing Agents (e.g., Piperacillin-Tazobactam (B1260346) for MRSA)
A highly promising avenue for the therapeutic application of the this compound scaffold is in combination therapies, particularly against antibiotic-resistant bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). Research has demonstrated that quinazolinone derivatives can act as allosteric inhibitors of Penicillin-Binding Protein 2a (PBP2a), a key enzyme responsible for methicillin (B1676495) resistance in MRSA. nih.govnih.gov
This unique mechanism of action opens the door for powerful synergistic interactions with β-lactam antibiotics. The proposed mechanism involves the quinazolinone binding to an allosteric site on PBP2a, which induces a conformational change that opens the active site. nih.govnih.gov This makes the otherwise resistant PBP2a vulnerable to inhibition by a β-lactam antibiotic like piperacillin (B28561). nih.govnih.gov
Studies have successfully demonstrated that a lead quinazolinone, when combined with piperacillin-tazobactam, results in bactericidal synergy against MRSA at sub-MIC (Minimum Inhibitory Concentration) levels of all three components. nih.govresearchgate.net The role of tazobactam (B1681243) is to inhibit β-lactamases, protecting piperacillin from degradation and allowing it to inhibit its primary targets, while the quinazolinone enables it to also inhibit the resistant PBP2a. nih.gov This triple combination has proven effective in a mouse neutropenic thigh infection model. nih.gov
Future research should focus on:
Synthesizing derivatives of this compound designed to be potent allosteric inhibitors of PBP2a.
Conducting checkerboard and time-kill assays with these novel derivatives in combination with piperacillin-tazobactam against various MRSA strains.
Elucidating the precise molecular interactions between the new quinazolinones and the PBP2a allosteric site to guide further optimization.
This strategy could lead to a new treatment paradigm for MRSA, revitalizing the efficacy of existing β-lactam antibiotics.
Exploration of New Biological Targets for this compound Scaffold
The quinazolinone core is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets, leading to diverse pharmacological activities. nih.gov While the potential against bacterial PBP2a is significant, a crucial future direction is the exploration of other targets to uncover novel therapeutic applications for this compound and its derivatives.
Quinazolinones have been reported to inhibit numerous targets implicated in various diseases, including cancer and inflammation. mdpi.comnih.gov
Table 2: Known Biological Targets and Activities of Quinazolinone Scaffolds
| Biological Target | Associated Disease/Process | Example Activity of Derivatives | Reference(s) |
| Tubulin Polymerization | Cancer (Cell Division) | Inhibition of microtubule assembly, leading to mitotic arrest and apoptosis. | mdpi.com |
| EGFR / VEGFR-2 | Cancer (Tumor Growth, Angiogenesis) | Potent dual inhibition of Epidermal Growth Factor Receptor and Vascular Endothelial Growth Factor Receptor 2 kinases. | nih.govresearchgate.net |
| COX-2 / NF-κB | Inflammation | Inhibition of inflammatory gene expression (COX-2, iNOS, IL-1β) through the NF-κB pathway. | nih.gov |
| Dipeptidyl peptidase-4 (DPP-4) | Cancer (Invasion, Metastasis) | Inhibition of DPP-4 is associated with improved survival in certain cancers. | nih.gov |
| DNA Repair Enzymes (e.g., PARP) | Cancer | Inhibition of DNA repair mechanisms, leading to cancer cell death. | nih.gov |
Future research should involve broad-based phenotypic screening of a library of this compound derivatives against a panel of human cancer cell lines and in models of inflammation. Hits from these screens can then be subjected to target deconvolution studies to identify novel biological targets. The unique electronic properties conferred by the chloro and trifluoromethyl substituents may lead to derivatives with novel mechanisms of action or improved selectivity for known targets like EGFR or tubulin. nih.govmdpi.com
Advanced Synthetic Strategies for Scalable and Sustainable Production
For any promising compound to move from the laboratory to the clinic, the development of scalable, efficient, and sustainable synthetic methods is paramount. While a one-step synthesis for the closely related 2-chloromethyl-7-trifluoromethylquinazolin-4(3H)-one from 4-trifluoromethyl-2-aminobenzoic acid has been reported, future work must focus on optimizing this process and exploring more advanced, environmentally friendly strategies. nih.gov
Recent advances in the synthesis of quinazolinones offer several promising avenues:
Transition-Metal-Free Synthesis: Methods using cesium carbonate (Cs2CO3) in DMSO to promote the SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization provide a scalable and metal-free route. acs.org
Green Oxidants: An efficient protocol using hydrogen peroxide (H2O2) as a green oxidant and DMSO as a carbon source for the synthesis of quinazolin-4(3H)-ones from 2-amino benzamides has been developed. acs.org
CO2 Utilization: Innovative strategies have demonstrated the ability to use CO2 from boiler flue gas as a C1 source for quinazolinone synthesis. This approach replaces toxic reagents like phosgene (B1210022) and contributes to carbon capture and utilization, representing a highly sustainable production method. researchgate.net
Organocatalysis: The use of simple organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the oxidative cyclization of starting materials offers a metal-free and cost-effective synthetic route. frontiersin.org
Adapting these modern synthetic methodologies to the production of this compound and its derivatives will be critical for enabling large-scale synthesis for advanced preclinical and clinical studies, reducing both cost and environmental impact.
Application of Artificial Intelligence and Machine Learning in Quinazolinone Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers a powerful toolkit to accelerate the development of novel this compound derivatives. researchgate.netnih.gov These computational approaches can analyze vast datasets to predict the properties of new molecules, prioritize synthetic efforts, and generate novel chemical structures. astrazeneca.com
Key applications of AI/ML in this context include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms like random forest or support vector machines can be trained on a dataset of synthesized quinazolinone derivatives and their measured biological activities. nih.gov The resulting QSAR models can then predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of only the most promising candidates.
Virtual Screening and Target Prediction: AI tools can screen large virtual libraries of potential this compound derivatives against the 3D structures of known biological targets (e.g., PBP2a, EGFR). This "in silico" screening can identify potential hits for new therapeutic targets much faster and more cheaply than traditional high-throughput screening. nih.gov
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on the structural rules of known active molecules. These models can then design entirely new quinazolinone derivatives that are optimized for desired properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Improving Docking and Scoring: ML can enhance the accuracy of molecular docking simulations. By training on experimental data, ML models can learn to better predict the binding affinity and pose of a ligand in a protein's active site, improving the reliability of virtual screening campaigns. mdpi.com
By applying these AI and ML techniques, the design-synthesize-test cycle for developing potent and selective drugs from the this compound scaffold can be significantly expedited, reducing costs and accelerating the path to potential new therapies. astrazeneca.com
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-chloro-7-(trifluoromethyl)quinazolin-4(3H)-one and related derivatives?
- Methodology :
- One-pot synthesis : Trifluoroacetic acid can act as a CF₃ source for trifluoromethylation. For example, condensation reactions involving aniline derivatives and trifluoroacetic acid under reflux conditions yield quinazolinone cores, followed by chlorination using POCl₃/DMF .
- Palladium-catalyzed carbonylative synthesis : Efficient for introducing trifluoromethyl groups via trifluoroacetimidoyl chlorides and amines, achieving yields up to 99% under CO-free conditions .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Techniques :
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C=O⋯H–N motifs) .
- DFT calculations : Analyze electronic distribution, HOMO-LUMO gaps, and Mulliken charges to predict reactivity .
- Spectroscopy : Confirm functional groups via FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹⁹F NMR for trifluoromethyl environments .
Q. What are the standard protocols for evaluating the purity and stability of this compound?
- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Stability testing : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the chloro substituent. Monitor degradation via TLC under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound?
- SAR strategies :
- Substituent effects : Introduce electron-withdrawing groups (e.g., –NO₂ at position 6) to boost antifungal activity. For example, 3-(3-trifluoromethylphenyl) analogs show EC₅₀ values of 22.1 μg/mL against Xanthomonas axonopodis .
- Schiff base derivatives : Attach aminoethyl groups via reductive amination to improve membrane permeability .
Q. What catalytic mechanisms underlie palladium-mediated synthesis of trifluoromethylated quinazolinones?
- Mechanistic insights :
- Oxidative addition : Pd(0) activates trifluoroacetimidoyl chlorides, forming Pd–CF₃ intermediates.
- Carbonyl insertion : CO (generated in situ from Mo(CO)₆) facilitates cyclization to form the quinazolinone ring .
- Troubleshooting : Optimize ligand choice (e.g., Xantphos) to suppress β-hydride elimination byproducts.
Q. How do computational methods aid in designing derivatives with improved USP7 inhibitory activity?
- Approach :
- Docking studies : Use AutoDock Vina to model interactions with USP7’s catalytic domain (PDB: 5NHA). Prioritize derivatives with hydrogen bonds to Cys223 and His464 .
- ADMET prediction : SwissADME predicts logP < 3 for optimal blood-brain barrier penetration .
Q. How to resolve contradictions in reported bioactivity data for quinazolinone derivatives?
- Case study : Discrepancies in antifungal EC₅₀ values (e.g., 47.6 μg/mL vs. 22.1 μg/mL for similar derivatives) may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
